Methyl 4-(2-formylhydrazinyl)benzoate
Description
Methyl 4-(2-formylhydrazinyl)benzoate is a hydrazone derivative synthesized via condensation reactions involving methyl 4-formylbenzoate and hydrazine hydrate. This compound features a benzoate ester core substituted with a formylhydrazine group, which confers reactivity for further derivatization. Its synthesis typically involves multi-step protocols, such as refluxing in ethanol or methanol under acidic or basic conditions, as seen in analogous hydrazone syntheses .
Properties
CAS No. |
139718-89-1 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 |
IUPAC Name |
methyl 4-(2-formylhydrazinyl)benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)7-2-4-8(5-3-7)11-10-6-12/h2-6,11H,1H3,(H,10,12) |
InChI Key |
JTCBNDCTKOIWOT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NNC=O |
Synonyms |
Benzoic acid, 4-(2-formylhydrazino)-, methyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-formylhydrazinyl)benzoate typically involves the reaction of methyl 4-aminobenzoate with formylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-formylhydrazinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Methyl 4-(2-carboxyhydrazino)benzoate.
Reduction: Methyl 4-(2-hydroxyhydrazino)benzoate.
Substitution: Various substituted hydrazino derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-formylhydrazinyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formylhydrazino group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-formylhydrazinyl)benzoate involves its reactive formylhydrazino group, which can form covalent bonds with various biomolecules. This reactivity makes it useful as a biochemical probe for studying enzyme mechanisms and protein interactions. The compound can also act as a precursor for the synthesis of bioactive molecules, targeting specific pathways in biological systems .
Comparison with Similar Compounds
Structural Data :
- Crystal Packing : Hydrazones like 4-methoxy-N′-(2-methoxybenzylidene)benzohydrazide exhibit planar geometries due to intramolecular hydrogen bonding, a feature likely shared by Methyl 4-(2-formylhydrazinyl)benzoate .
- Spectroscopic Confirmation : NMR and HRMS are standard for confirming hydrazone structures, as seen in phenylhydrazones derived from methyl 4-formylbenzoate .
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing Groups (EWGs): Compounds with halogens (e.g., C2: Br, C3: Cl) show enhanced stability and binding affinity in quinoline derivatives .
- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., in C6) increase solubility but may reduce metabolic stability .
- Hybrid Systems : Benzimidazole-hydrazides (3a-3b) combine hydrogen-bonding capacity (hydrazide) and aromatic stacking (benzimidazole), optimizing interactions with biological targets .
Methodological Considerations
- Crystallography : Programs like SHELXL and ORTEP-3 are critical for resolving hydrazone structures, confirming planar geometries and hydrogen-bonding networks .
- Toxicological Data: Limited experimental toxicity data exist for this compound, similar to 4-(bromomethyl)benzaldehyde derivatives, necessitating caution in handling .
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